molecular formula C20H15NO3 B6424615 N-{[4-(furan-3-yl)phenyl]methyl}-1-benzofuran-2-carboxamide CAS No. 2034350-42-8

N-{[4-(furan-3-yl)phenyl]methyl}-1-benzofuran-2-carboxamide

Cat. No.: B6424615
CAS No.: 2034350-42-8
M. Wt: 317.3 g/mol
InChI Key: LPDKIRRDTXQKDY-UHFFFAOYSA-N
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Description

N-{[4-(furan-3-yl)phenyl]methyl}-1-benzofuran-2-carboxamide is a synthetic organic compound that features both furan and benzofuran moieties. These structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(furan-3-yl)phenyl]methyl}-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of 2-hydroxybenzaldehyde with an appropriate acetylene derivative under acidic conditions.

    Introduction of the Furan Moiety: The furan ring can be introduced via a Suzuki coupling reaction between a furan boronic acid and a halogenated benzene derivative.

    Amide Bond Formation: The final step involves the coupling of the benzofuran carboxylic acid with the furan-containing amine using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, often leading to the formation of furanones.

    Reduction: The benzofuran moiety can be reduced under hydrogenation conditions to form dihydrobenzofurans.

    Substitution: Both the furan and benzofuran rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO₄) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H₂) are typical.

    Substitution: Electrophiles like bromine (Br₂) or nitronium ions (NO₂⁺) can be used under acidic conditions.

Major Products

    Oxidation: Furanones and benzofuranones.

    Reduction: Dihydrobenzofurans.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

N-{[4-(furan-3-yl)phenyl]methyl}-1-benzofuran-2-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is explored for its potential antimicrobial and anticancer properties. The presence of both furan and benzofuran rings, which are known to exhibit biological activity, makes it a candidate for drug development.

Medicine

Medicinal chemists investigate this compound for its potential therapeutic effects. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(furan-2-yl)phenyl]methyl}-1-benzofuran-2-carboxamide
  • N-{[4-(thiophen-3-yl)phenyl]methyl}-1-benzofuran-2-carboxamide
  • N-{[4-(pyridin-3-yl)phenyl]methyl}-1-benzofuran-2-carboxamide

Uniqueness

N-{[4-(furan-3-yl)phenyl]methyl}-1-benzofuran-2-carboxamide is unique due to the specific positioning of the furan ring, which can influence its electronic properties and biological activity. The combination of furan and benzofuran rings in a single molecule also provides a distinctive scaffold that can be further modified to enhance its properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[[4-(furan-3-yl)phenyl]methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO3/c22-20(19-11-16-3-1-2-4-18(16)24-19)21-12-14-5-7-15(8-6-14)17-9-10-23-13-17/h1-11,13H,12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDKIRRDTXQKDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=CC=C(C=C3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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